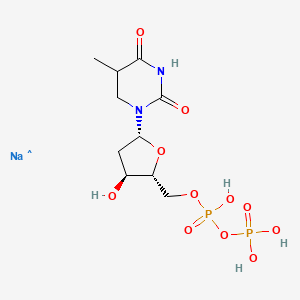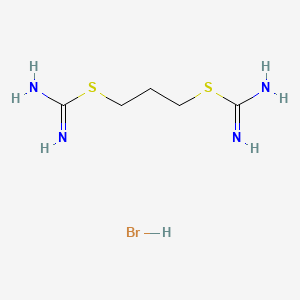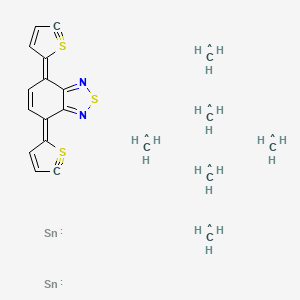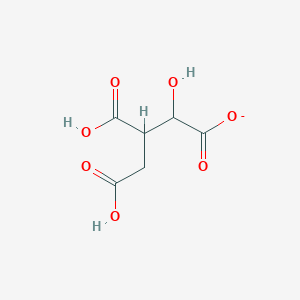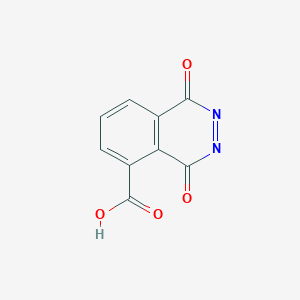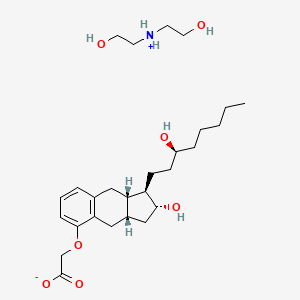![molecular formula C11H7FN2O B12348787 7-fluoro-9aH-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B12348787.png)
7-fluoro-9aH-pyrrolo[1,2-a]quinoxalin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-9aH-pyrrolo[1,2-a]quinoxalin-4-one is a heterocyclic compound with the molecular formula C11H7FN2O. It is known for its unique structural properties, which include a fused pyrroloquinoxaline ring system.
Vorbereitungsmethoden
The synthesis of 7-fluoro-9aH-pyrrolo[1,2-a]quinoxalin-4-one typically involves the cyclization of quinoxaline derivatives. One common method includes the visible light-mediated ring opening and cyclization of aryl cyclopropanes, quinoxalinones, hydrochloric acid, and nitric acid. This method is operationally simple and catalyst-free, making it an efficient approach for synthesizing this compound . Industrial production methods may involve scaling up these laboratory procedures to produce the compound in larger quantities.
Analyse Chemischer Reaktionen
7-Fluoro-9aH-pyrrolo[1,2-a]quinoxalin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions
Common reagents used in these reactions include hydrochloric acid, nitric acid, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
7-Fluoro-9aH-pyrrolo[1,2-a]quinoxalin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Its unique structure and biological activity make it a potential lead compound for developing new pharmaceuticals.
Wirkmechanismus
The mechanism of action of 7-fluoro-9aH-pyrrolo[1,2-a]quinoxalin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce G0/G1 phase cell cycle arrest and apoptosis in certain cancer cell lines . The compound’s antineoplastic activity is attributed to its ability to interfere with cellular processes critical for cancer cell survival and proliferation .
Vergleich Mit ähnlichen Verbindungen
7-Fluoro-9aH-pyrrolo[1,2-a]quinoxalin-4-one can be compared with other similar compounds, such as:
Pyrrolo[1,2-a]quinoxalin-4(5H)-one: This compound shares a similar core structure but lacks the fluorine atom, which may affect its chemical and biological properties.
Quinoxaline derivatives: These compounds have a quinoxaline core and exhibit a range of biological activities, making them useful in medicinal chemistry.
The uniqueness of this compound lies in its fluorine substitution, which can enhance its biological activity and chemical stability compared to non-fluorinated analogs.
Eigenschaften
Molekularformel |
C11H7FN2O |
|---|---|
Molekulargewicht |
202.18 g/mol |
IUPAC-Name |
7-fluoro-9aH-pyrrolo[1,2-a]quinoxalin-4-one |
InChI |
InChI=1S/C11H7FN2O/c12-7-3-4-9-8(6-7)13-11(15)10-2-1-5-14(9)10/h1-6,9H |
InChI-Schlüssel |
FHSDEXRCEPVIFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C3C=CC(=CC3=NC(=O)C2=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![bis[(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B12348709.png)
![Acetic acid, 2-[(3,4-dihydro-4-oxo-2-quinazolinyl)thio]-](/img/structure/B12348716.png)
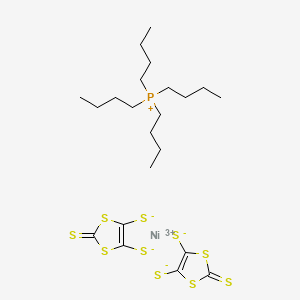
![2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-7-carbonitrile](/img/structure/B12348723.png)
![4-Chloro-3a,7-dihydropyrrolo[2,3-b]pyridin-6-one](/img/structure/B12348730.png)
![(3R,5R)-7-[4-[(1-amino-6-carboxy-3,5-dihydroxy-1-oxohexan-2-yl)-phenylcarbamoyl]-2-(4-fluorophenyl)-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12348736.png)
